1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(naphthalene-2-carbonyl)piperazine
Description
1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(naphthalene-2-carbonyl)piperazine is a heterocyclic compound featuring a triazolo-pyrimidine core fused with a naphthalene-carbonyl-substituted piperazine moiety.
Properties
IUPAC Name |
[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-naphthalen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O/c1-25-18-17(23-24-25)19(22-13-21-18)26-8-10-27(11-9-26)20(28)16-7-6-14-4-2-3-5-15(14)12-16/h2-7,12-13H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGZSRWKYJEKHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5C=C4)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR plays a critical role in cell survival, growth, differentiation, and tumor formation. Overexpression of EGFR has been observed in various cancers, including breast, ovarian, head, neck, and colon cancers.
Mode of Action
The compound interacts with its target, EGFR, by binding to it and inhibiting its function. This inhibition can prevent cancer cell proliferation and spread
Biochemical Pathways
The compound’s action on EGFR affects the downstream signaling pathways associated with this receptor. These pathways play crucial roles in cell survival, growth, and differentiation. By inhibiting EGFR, the compound disrupts these pathways, potentially leading to the inhibition of tumor growth and spread.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazolo-Pyrimidine Derivatives
Compounds such as 2-naphthyl-3-yl-7-p-tolyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (10) and 2-pyridin-3-yl-7-p-tolyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (11) () share the triazolo-pyrimidine core but differ in substituents. These derivatives exhibit enhanced thermal stability and bioactivity due to aromatic substitutions (e.g., naphthyl or pyridyl groups). The Dimroth rearrangement under acidic conditions highlights the reactivity of such scaffolds, which can influence pharmacokinetic properties .
Isoxazolo-Triazepin Derivatives
The isoxazolo[4,5‑e][1,2,4]triazepin derivatives () share a heteroatom-rich scaffold analogous to purines. These compounds exhibit anticarcinogenic activity, with IC₅₀ values ranging from 1.2–8.7 µM in leukemia cell lines.
Naphthalene-Containing Analogues
Naphthalene derivatives, such as 1-(2-oxo-2H-chromene-3-carbonyl)tetrahydropyridazine-3,6-dione (6) (), demonstrate bioactivity linked to the naphthalene moiety’s planar aromatic structure, which facilitates intercalation or π-π stacking with biomolecules. However, the piperazine linkage in the target compound may confer distinct solubility and binding kinetics .
Computational and Bioactivity-Based Comparisons
Structural Similarity Metrics
Tanimoto and Dice similarity indices () quantify structural overlap between the target compound and analogues. For example:
- Tanimoto (MACCS) : ~0.75 for triazolo-pyrimidine derivatives.
- Dice (Morgan) : ~0.82 for naphthalene-containing compounds.
These metrics suggest moderate to high similarity with anticancer agents like isoxazolo-triazepins .
Proteomic Interaction Signatures
The CANDO platform () evaluates multitarget interactions across proteomes. However, the naphthalene-carbonyl group may introduce unique off-target effects .
Research Findings and Implications
- Bioactivity Clustering : Hierarchical clustering () groups the target compound with triazolo-pyrimidines and naphthalene derivatives, correlating with shared anticancer and enzyme-inhibitory activities .
- SAR Insights : Substituents on the triazolo-pyrimidine core (e.g., methyl groups) modulate steric hindrance, while the naphthalene-carbonyl group enhances target affinity through hydrophobic interactions .
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